Cas no 946349-69-5 (N-(4-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylpteridin-4-amine)

946349-69-5 structure
Nom du produit:N-(4-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylpteridin-4-amine
N-(4-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylpteridin-4-amine Propriétés chimiques et physiques
Nom et identifiant
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- N-(4-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylpteridin-4-amine
- 4-Pteridinamine, N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]-
- AB00678371-01
- N-(4-chloro-2-methylphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pteridin-4-amine
- (4-chloro-2-methylphenyl){2-[4-(4-fluorophenyl)piperazinyl]pteridin-4-yl}amine
- N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
- 946349-69-5
- F2359-0528
- CHEMBL4982642
- AKOS002329538
-
- Piscine à noyau: 1S/C23H21ClFN7/c1-15-14-16(24)2-7-19(15)28-22-20-21(27-9-8-26-20)29-23(30-22)32-12-10-31(11-13-32)18-5-3-17(25)4-6-18/h2-9,14H,10-13H2,1H3,(H,27,28,29,30)
- La clé Inchi: KHMRMAKMQBQQJT-UHFFFAOYSA-N
- Sourire: N1=C2C(N=CC=N2)=C(NC2=CC=C(Cl)C=C2C)N=C1N1CCN(C2=CC=C(F)C=C2)CC1
Propriétés calculées
- Qualité précise: 449.1530996g/mol
- Masse isotopique unique: 449.1530996g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 4
- Complexité: 599
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.8
- Surface topologique des pôles: 70.1Ų
Propriétés expérimentales
- Dense: 1.395±0.06 g/cm3(Predicted)
- Point d'ébullition: 647.0±65.0 °C(Predicted)
- Le PKA: 6.40±0.10(Predicted)
N-(4-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylpteridin-4-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2359-0528-2mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-10mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-25mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-4mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-30mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-2μmol |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-3mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-15mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-5μmol |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0528-1mg |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
946349-69-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(4-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylpteridin-4-amine Littérature connexe
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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4. Back matter
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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